(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid molecular weight
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid molecular weight
Topic: (3R,4S)-4-Phenylpyrrolidine-3-carboxylic Acid: Physicochemical Core & Synthetic Architecture Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1]
Executive Summary
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid (CAS: 652971-46-5) is a high-value chiral scaffold in medicinal chemistry, serving as a critical pharmacophore for dual PPAR
This guide details the physicochemical properties, asymmetric synthesis, and analytical validation of this core scaffold, emphasizing the "cis" stereochemical relationship essential for its biological activity.
Physicochemical Profile
The molecule represents a 3,4-disubstituted pyrrolidine system.[1][2][3][4][5] Its amphoteric nature (secondary amine and carboxylic acid) dictates its solubility and ionization behavior, which are critical for formulation and bioavailability.[1]
Table 1: Core Physicochemical Data
| Property | Value | Technical Context |
| Molecular Weight | 191.23 g/mol | Monoisotopic mass: 191.0946.[1] Essential for MS validation ( |
| Molecular Formula | Degree of Unsaturation: 6 (1 ring + 1 carboxyl + 4 phenyl).[1][6] | |
| Stereochemistry | (3R, 4S) | Cis-configuration relative to the ring plane.[1] The phenyl and carboxyl groups reside on the same face. |
| Physical State | White Crystalline Solid | High melting point (typically |
| Solubility | Amphiphilic | Soluble in polar protic solvents (Water/MeOH) at controlled pH; insoluble in non-polar organics unless N-protected.[1] |
| pKa (Calc.) | Exists as a zwitterion at physiological pH (7.4).[1] |
Stereochemical Integrity & Biological Logic
The (3R,4S) configuration is not arbitrary; it is the cis-isomer , where the steric bulk of the phenyl group and the hydrogen-bonding capacity of the carboxylate are spatially coupled.
-
Pharmacophore Alignment: In PPAR agonists, this cis arrangement mimics the folding of endogenous fatty acid ligands, allowing the phenyl ring to occupy the hydrophobic pocket while the carboxylate engages the polar headgroup recognition site.
-
Stereochemical Designation:
Synthetic Architecture
The synthesis of (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid requires high diastereoselectivity to establish the cis-3,4 relationship and high enantioselectivity to secure the absolute (3R,4S) configuration.[1] The industrial gold standard is the Asymmetric 1,3-Dipolar Cycloaddition .[1]
Core Methodology: Asymmetric [3+2] Cycloaddition[1]
This route utilizes an azomethine ylide (generated in situ) reacting with a cinnamate dipolarophile.[1] The stereochemistry is controlled by a chiral metal complex (Ag(I) or Cu(I) with a ligand like Fesulphos or Binap).[1]
-
Reaction Type: Concerted [3+2] Cycloaddition.[1]
-
Selectivity: Endo-selective (favors cis-product).
-
Atom Economy: 100% (excluding leaving groups from dipole generation).[1]
Experimental Protocol (Self-Validating)
Reagents:
-
Dipolarophile: Methyl trans-cinnamate (1.0 eq).[1]
-
Dipole Precursor: N-Benzylideneglycine methyl ester (1.1 eq).[1]
-
Catalyst: AgOAc (3 mol%) + (R)-Fesulphos (3.3 mol%).[1]
-
Solvent: Toluene or THF (Anhydrous).[1]
-
Base: Triethylamine (TEA) (1.2 eq) to generate the ylide.[1]
Step-by-Step Workflow:
-
Catalyst Formation: In a flame-dried Schlenk flask, dissolve AgOAc and the chiral ligand ((R)-Fesulphos) in anhydrous toluene.[1] Stir for 30 min to form the active chiral Lewis acid complex.
-
Dipole Generation: Add the glycine imine precursor and TEA. The base deprotonates the
-carbon, generating the 1,3-dipole (azomethine ylide) coordinated to the Ag-chiral complex.[1] -
Cycloaddition: Add Methyl trans-cinnamate dropwise at
C. The low temperature enhances enantioselectivity.[1] Stir for 12-24 hours. -
Workup: Filter through a celite pad to remove silver salts.[1] Concentrate the filtrate.
-
Hydrolysis & Deprotection:
-
Dissolve the intermediate ester in
HCl and reflux for 4 hours. This effects both ester hydrolysis and removal of the N-benzylidene group (if used) or requires separate hydrogenolysis ( , Pd/C) if an N-benzyl group is retained.[1] -
Note: For the CAS 652971-46-5 (free amine), a final hydrogenolysis step is often required if N-benzyl glycine was used.[1]
-
-
Purification: Recrystallize from Ethanol/Water to obtain the zwitterionic pure product.
Synthetic Logic Diagram
Caption: Asymmetric [3+2] cycloaddition pathway establishing the (3R,4S) stereochemical core.
Analytical Validation
To ensure the integrity of the (3R,4S) isomer, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):- 7.40-7.20 (m, 5H): Phenyl group protons.[1]
-
4.10 (q, 1H): H-4 (Benzylic).[1] The coupling constant
is diagnostic. For cis-3,4-disubstituted pyrrolidines, is typically 6-8 Hz (larger than trans due to dihedral angle).[1] - 3.60-3.40 (m, 3H): H-3 (alpha to COOH) and H-5 (ring methylene).[1]
- 3.20 (t, 1H): H-2.
Mass Spectrometry (LC-MS)
-
Method: ESI (Positive Mode).[1]
-
Target Signal:
. -
Fragmentation: Loss of
( ) and Phenyl ring cleavage patterns.[1]
Chiral HPLC
-
Column: Chiralpak IA or IC (Amylose-based).[1]
-
Validation: Must show a single peak distinct from the (3S,4R) enantiomer standard.
Applications in Drug Discovery
The (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid scaffold is not merely a building block; it is a conformational lock .[1]
-
Neprilysin Inhibition: The scaffold aligns the zinc-binding group (carboxyl/hydroxamate derived from it) with the hydrophobic S1' pocket (phenyl group) of the enzyme.[1]
-
PPAR Agonism: As noted in recent medicinal chemistry literature, the cis-configuration provides the necessary "U-shape" to fit the ligand-binding domain of Peroxisome Proliferator-Activated Receptors, distinguishing it from the linear trans-isomers which are often inactive.[1]
Caption: Pharmacological utility of the cis-phenylpyrrolidine scaffold.
References
-
MolCore. (2025).[1] (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid Product Specifications. Retrieved from [1]
-
PubChem. (2025).[1] (3R,4S)-1-acetyl-4-phenylpyrrolidine-3-carboxylic acid Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Zhang, J., et al. (2020).[1][5] Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition. Chemical Communications.[1] Retrieved from [1]
-
BenchChem. (2025).[1][3] Chiral Pool Synthesis from Pyrrolidine-3-Carboxylic Acid: A Technical Guide. Retrieved from [1]
-
Google Patents. (2018).[1] CN111072543B: Preparation method of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid.[1] (Cited for general workup methodology). Retrieved from
Sources
- 1. A chemical synthesis method of (3R,4S)-4-methylpyrrolidin-3-ylcarbamate tert-butyl hydrochloride - Patent CN-109053526-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 5. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]
- 6. (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid, CasNo.652971-46-5 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
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